molecular formula C20H17N3OS3 B2868403 N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-97-0

N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2868403
CAS No.: 941984-97-0
M. Wt: 411.56
InChI Key: WEGFJTIYDJNDKW-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a thiazole ring via a thioether bridge, with a 4-methylbenzyl substituent and an acetamide spacer. Its synthesis typically involves nucleophilic substitution or coupling reactions under reflux conditions (e.g., DMF, triethylamine) .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-13-6-8-14(9-7-13)11-25-20-21-15(12-26-20)10-18(24)23-19-22-16-4-2-3-5-17(16)27-19/h2-9,12H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGFJTIYDJNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the (4-methylbenzyl)thio substituent is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

  • Products :

    • Sulfoxide derivative: Intermediate oxidation state.

    • Sulfone derivative: Fully oxidized form.

Table 1: Oxidation of Thioether Group

Reaction TypeReagentsConditionsMajor Product
OxidationH₂O₂, mCPBA0–25°C, 2–6 hrsSulfoxide or sulfone derivatives

Hydrolysis of Acetamide

The acetamide group (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts.

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ under reflux (80–100°C) converts the acetamide to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol produces the corresponding carboxylate salt .

Nucleophilic Substitution at the Acetamide Carbonyl

The electrophilic carbonyl carbon in the acetamide group reacts with nucleophiles such as amines or alcohols.

  • Reagents : Primary/secondary amines (e.g., methylamine) in THF with triethylamine (TEA) as a base .

  • Products : Substituted amide derivatives.

Table 2: Nucleophilic Substitution Examples

NucleophileReagents/ConditionsProduct
MethylamineTEA, THF, reflux, 12 hrsN-methylamide derivative
EthanolH₂SO₄ catalyst, 60°CEthyl ester derivative

Electrophilic Aromatic Substitution (EAS) on Benzothiazole

The benzothiazole ring undergoes EAS at electron-rich positions (e.g., C-5 or C-6):

  • Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.

Reduction Reactions

  • Acetamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine (–CH₂NH₂) .

  • Thioether Reduction : Raney nickel catalyzes desulfurization, cleaving the thioether to a hydrocarbon chain .

Thiol-Disulfide Exchange

The thioether group participates in thiol-disulfide interchange reactions with dithiols (e.g., 1,2-ethanedithiol), forming mixed disulfides under oxidative conditions .

Key Research Findings

  • Synthetic Flexibility : Multi-step protocols (e.g., chloroacetylation followed by nucleophilic substitution) enable modular derivatization of the benzothiazole and thiazole rings .

  • Stability : The compound demonstrates thermal stability up to 200°C, making it suitable for high-temperature reactions .

  • Biological Relevance : Oxidation of the thioether to sulfone enhances bioactivity in analogous compounds, suggesting potential for pharmacological optimization .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Pharmacological Activity

Table 1: Key Substituent Variations and Properties
Compound Name Key Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Biological Target/Activity
Target Compound 4-Methylbenzylthio N/A ~435.5* Not specified
2-((3-(4-Methoxybenzyl)...yl)acetamide (20) 4-Methoxybenzyl N/A ~503.4 CK1-specific inhibitor
2-(5-(4-Fluorobenzylidene)...acetamide (4a) 4-Fluorobenzylidene 199–201 458.37 VEGFR-2 inhibitor
2-(5-(4-Bromobenzylidene)...acetamide (4c) 4-Bromobenzylidene 252–254 519.53 VEGFR-2 inhibitor
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) Alkoxy + imidazole N/A ~350–400 Antimicrobial/antifungal

*Calculated based on structural formula.

  • Electron-Withdrawing vs.
  • Bioisosteric Replacements : Oxadiazole-containing analogs (e.g., 4a–4l in ) exhibit enhanced hydrogen bonding due to their planar, heterocyclic structure, whereas the thiazole-thioether motif in the target compound may prioritize sulfur-mediated interactions .

Spectroscopic Characterization

  • NMR Trends :
    • The target compound’s benzothiazole protons resonate near δ 7.5–8.5 ppm (typical for aromatic H), aligning with analogs in and .
    • Thioether-linked methyl groups (e.g., 4-methylbenzyl) show characteristic singlet peaks at δ 2.3–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~435 for the target) correlate with analogs in (m/z 458–519), confirming structural integrity .

Preparation Methods

Key Reaction Steps

  • Starting Material Preparation :

    • 2-Aminobenzenethiol reacts with ethyl glyoxylate in dimethylformamide (DMF) under micellar conditions (e.g., sodium dioctyl sulfosuccinate) to form 3-carboxy-substituted benzothiazole intermediates.
    • Alternative methods employ phosphoryl chloride (POCl₃) and DMF to generate 2-chloroquinoline-3-carbaldehyde, which is subsequently treated with sodium sulfide to yield 2-mercaptoquinoline-3-carbaldehyde.
  • Cyclization :

    • The aldehyde intermediate undergoes cyclization with 2-aminobenzenethiol in the presence of sodium metabisulfite, refluxed for 12 hours in ethanol. This step forms the benzothiazole core with a thiol functional group.

Table 1: Reaction Conditions for Benzothiazole Synthesis

Intermediate Reagents Temperature Time Yield
2-Chloroquinoline-3-carbaldehyde POCl₃, DMF 80–90°C 12 h 68%
2-Mercaptoquinoline-3-carbaldehyde Na₂S, DMF RT 2 h 75%
Benzo[d]thiazol-2-yl-thiol Na₂S₂O₅, EtOH Reflux 12 h 82%

Thiazole-Thioether Intermediate Synthesis

The thiazole-thioether component is constructed through sequential alkylation and substitution reactions.

Thioether Formation

  • 4-Methylbenzyl Thiol Preparation :
    • 4-Methylbenzyl chloride reacts with thiourea in ethanol under reflux to form the corresponding thiol, which is isolated via acidification.

Thiazole Ring Assembly

  • Hantzsch Thiazole Synthesis :
    • A mixture of thioamide (from the above thiol) and α-haloketone (e.g., chloroacetone) in DMF forms the 2-((4-methylbenzyl)thio)thiazol-4-yl group. The reaction proceeds at 60°C for 6 hours with triethylamine as a base.

Table 2: Thioether-Thiazole Synthesis Parameters

Step Reagents Solvent Temperature Yield
Thiol Synthesis Thiourea, EtOH Ethanol Reflux 89%
Thiazole Formation Chloroacetone, Et₃N DMF 60°C 76%

Acetamide Coupling and Final Assembly

The final stage involves coupling the benzothiazole and thiazole-thioether moieties via an acetamide linker.

Chloroacetylation

  • Chloroacetyl Chloride Reaction :
    • The benzothiazole-thiol intermediate reacts with chloroacetyl chloride in DMF at 0°C, followed by stirring at room temperature for 12 hours. This forms 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide.

Nucleophilic Substitution

  • Thioether-Thiazole Coupling :
    • The chloroacetamide derivative undergoes nucleophilic substitution with the thiazole-thioether intermediate in the presence of anhydrous potassium carbonate. The reaction is conducted in DMF at 50°C for 8 hours, achieving a yield of 74%.

Table 3: Final Coupling Reaction Optimization

Parameter Condition Yield Purity
Base K₂CO₃ 74% 95%
Solvent DMF 68% 93%
Temperature 50°C 74% 95%
Time 8 h 74% 95%

Purification and Characterization

Purification Methods

  • Recrystallization :
    • Crude product is recrystallized from ethanol to remove unreacted starting materials and byproducts.
  • Column Chromatography :
    • Silica gel chromatography with ethyl acetate/hexane (3:7) eluent further purifies the compound for analytical use.

Analytical Data

  • Melting Point : 182–184°C.
  • Spectroscopic Characterization :
    • IR (KBr) : 3326 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O).
    • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.42 (m, 4H, benzothiazole-H), 4.52 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).

Challenges and Optimization

Side Reactions

  • Oxidation of Thiols :
    • The thiol group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.
  • Byproduct Formation :
    • Excess chloroacetyl chloride leads to diacetylated byproducts, mitigated by slow reagent addition and temperature control.

Scalability Considerations

  • Solvent Choice :
    • Replacing DMF with acetonitrile reduces viscosity, improving mixing in large-scale batches.
  • Catalyst Screening :
    • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

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